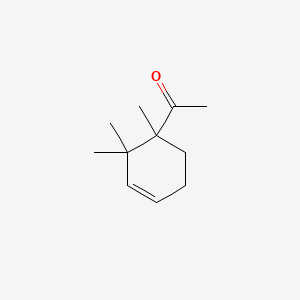
Cyclo(D-phe-D-his)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(D-phenylalanyl-D-histidine) is a cyclic dipeptide composed of D-phenylalanine and D-histidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(D-phenylalanyl-D-histidine) can be synthesized through enzymatic methods. One common approach involves the use of cyclodipeptide synthases (CDPSs), which utilize aminoacylated tRNAs as substrates to form peptide bonds between two amino acids, resulting in a cyclic dipeptide product . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct formation of the cyclic structure.
Industrial Production Methods
Industrial production of Cyclo(D-phenylalanyl-D-histidine) often involves biotechnological processes, leveraging microbial systems such as Streptomyces species. These microorganisms can be genetically engineered to produce the desired cyclic dipeptide through fermentation processes .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(D-phenylalanyl-D-histidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Chemical reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophilic reagents under controlled pH conditions.
Major Products
The major products formed from these reactions include dehydro derivatives such as Cyclo(ΔHis–ΔPhe) and Cyclo(His–ΔPhe), which exhibit distinct biological activities .
Aplicaciones Científicas De Investigación
Cyclo(D-phenylalanyl-D-histidine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in cellular processes and interactions.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of Cyclo(D-phenylalanyl-D-histidine) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various cellular processes. For example, the protonation of the imidazole ring in histidine plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Cyclo(D-phenylalanyl-D-histidine) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-phenylalanyl-L-histidine): Shares a similar structure but differs in the chirality of the amino acids.
Cyclo(L-histidyl-L-proline): Another cyclic dipeptide with distinct biological activities.
The uniqueness of Cyclo(D-phenylalanyl-D-histidine) lies in its specific stereochemistry, which influences its biological activity and stability.
Propiedades
Fórmula molecular |
C15H16N4O2 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(3R,6R)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m1/s1 |
Clave InChI |
HLXXMJDWTBXTOR-CHWSQXEVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CN=CN3 |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)

![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
